molecular formula C10H9N3O3 B596718 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole CAS No. 123532-25-2

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole

Cat. No. B596718
M. Wt: 219.2
InChI Key: ZDQDVXZMTNAFGD-HJWRWDBZSA-N
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Description

The compound “5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted at the 5-position with a 2-hydroxy-5-nitrophenyl group and at the 1-position with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a type of aromatic heterocycle. The 2-hydroxy-5-nitrophenyl group would introduce additional polarity and potential for hydrogen bonding due to the hydroxy (-OH) and nitro (-NO2) functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The hydroxy group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (hydroxy and nitro) could increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity in the molecular structure .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include exploring its potential use in the development of pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-9(4-5-11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCBBGCIBJPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676314
Record name (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole

CAS RN

123532-25-2
Record name (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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